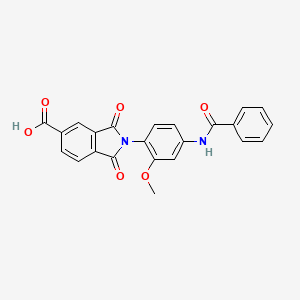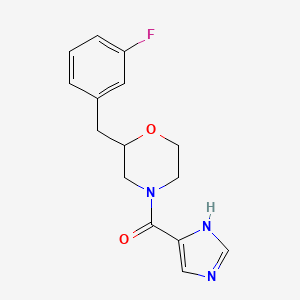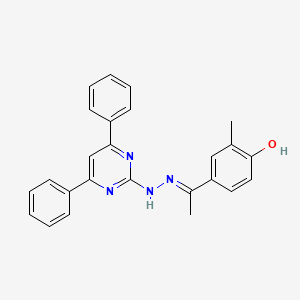
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamido group, a methoxyphenyl group, and a dioxoisoindole carboxylic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactionsThe final step involves the formation of the dioxoisoindole carboxylic acid moiety under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzamido and methoxyphenyl groups play a crucial role in binding to target molecules, while the dioxoisoindole carboxylic acid moiety contributes to the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Benzamido-2-methoxyphenyl)-1-benzofuran-2-carboxamide: Shares structural similarities but differs in the presence of the benzofuran moiety.
N-(4-Benzamido-2-methoxyphenyl)-2-chlorobenzamide: Contains a chlorobenzamide group instead of the dioxoisoindole carboxylic acid moiety.
Uniqueness
2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2-(4-benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-31-19-12-15(24-20(26)13-5-3-2-4-6-13)8-10-18(19)25-21(27)16-9-7-14(23(29)30)11-17(16)22(25)28/h2-12H,1H3,(H,24,26)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGVCVKYSPBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5961928.png)
![N-(4-chloro-2-methoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5961935.png)
![2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5961945.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5961950.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B5961958.png)
![N-(4-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5961960.png)
![{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B5961970.png)

![ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE](/img/structure/B5961979.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B5961991.png)
![2-(2-methoxyphenoxy)-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B5962006.png)

